2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219964-25-6
VCID: VC2930147
InChI: InChI=1S/C13H17BrFNO.ClH/c14-12-9-10(15)4-5-13(12)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
SMILES: C1CCNC(C1)CCOC2=C(C=C(C=C2)F)Br.Cl
Molecular Formula: C13H18BrClFNO
Molecular Weight: 338.64 g/mol

2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride

CAS No.: 1219964-25-6

Cat. No.: VC2930147

Molecular Formula: C13H18BrClFNO

Molecular Weight: 338.64 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride - 1219964-25-6

Specification

CAS No. 1219964-25-6
Molecular Formula C13H18BrClFNO
Molecular Weight 338.64 g/mol
IUPAC Name 2-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H17BrFNO.ClH/c14-12-9-10(15)4-5-13(12)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Standard InChI Key WLCLAKUPGFQUKF-UHFFFAOYSA-N
SMILES C1CCNC(C1)CCOC2=C(C=C(C=C2)F)Br.Cl
Canonical SMILES C1CCNC(C1)CCOC2=C(C=C(C=C2)F)Br.Cl

Introduction

2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound with the molecular formula C13H17BrClFNOC_{13}H_{17}BrClFNO and CAS number 1219964-25-6. This compound is characterized by a piperidine ring linked to a bromo-fluorophenoxyethyl group, making it a subject of interest in medicinal chemistry and industrial applications due to its unique chemical and biological properties.

Synthesis and Preparation

3.1 Synthetic Routes

The synthesis of 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride typically involves:

  • Nucleophilic Substitution Reaction:

    • Reactants: 2-bromo-4-fluorophenol and 2-chloroethylpiperidine.

    • Solvent: Dimethylformamide (DMF).

    • Catalyst/Base: Potassium carbonate or similar bases.

    • Conditions: Reflux temperature for optimal yield.

  • Hydrochloride Salt Formation:

    • The free base form of the compound is treated with hydrochloric acid to produce the hydrochloride salt, enhancing its stability and solubility for industrial or medicinal use.

3.2 Industrial Production

On an industrial scale, continuous flow reactors are employed to ensure consistent quality and high yield. Purification techniques such as recrystallization or chromatography are used to isolate the compound in its pure form.

Mechanism of Action

The mechanism of action for this compound depends on its specific application:

  • Biological Targets: The compound interacts with enzymes or receptors, modulating their activity.

  • Halogen Substituents: The bromine and fluorine atoms enhance binding affinity to biological targets, potentially altering receptor-ligand dynamics.

Biological Activity

5.1 Antimicrobial Potential

Piperidine derivatives, including this compound, have shown antimicrobial activities against Gram-positive and Gram-negative bacteria:

  • Minimum inhibitory concentration (MIC): Typically ranges between 0.22–0.25 μg/mL for related compounds.

5.2 Anticancer Research

Preliminary studies suggest that piperidine derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through interactions with key proteins involved in tumor progression.

Safety Data

CategoryDetails
GHS ClassificationNot available
Precautionary StatementsAvoid inhalation, ingestion, skin contact
First Aid MeasuresRinse affected area with water; seek medical attention if symptoms persist

Comparison with Similar Compounds

Compound NameKey Difference
2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochlorideDifferent substitution pattern on the phenyl ring
2-Bromo-4-fluoroacetanilideLacks the piperidine ring structure

The presence of a piperidine ring in 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride imparts unique chemical properties, distinguishing it from structurally similar compounds.

Applications

  • Medicinal Chemistry:

    • Investigated for antimicrobial and anticancer properties.

    • Potential for receptor modulation in neurological research.

  • Industrial Uses:

    • Utilized as an intermediate in the synthesis of complex organic molecules.

    • Applications in materials science for developing specialized coatings or polymers.

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